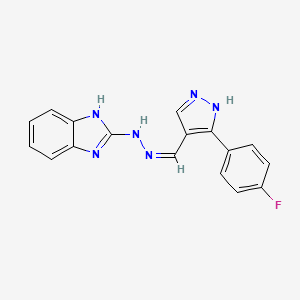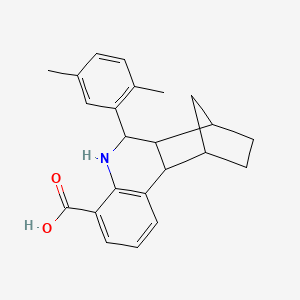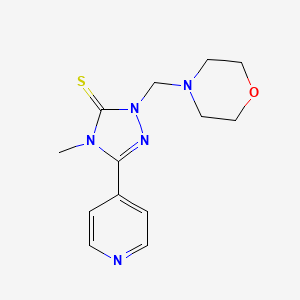
1H-Pyrazole-4-carboxaldehyde, 3-(4-fluorophenyl)-, 1H-1,3-benzimidazol-2-ylhydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde 4-(1H-1,3-benzimidazol-2-yl)hydrazone is a complex organic compound that combines the structural features of pyrazole, benzimidazole, and hydrazone. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde 4-(1H-1,3-benzimidazol-2-yl)hydrazone typically involves a multi-step process:
Formation of 4-Fluorophenyl-1H-pyrazole-4-carbaldehyde: This step involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then cyclized with ethyl acetoacetate to form 4-fluorophenyl-1H-pyrazole-4-carbaldehyde.
Formation of 1H-1,3-Benzimidazol-2-yl Hydrazone: The benzimidazole moiety is synthesized by reacting o-phenylenediamine with formic acid to form 1H-1,3-benzimidazole. This is then reacted with hydrazine hydrate to form 1H-1,3-benzimidazol-2-yl hydrazone.
Condensation Reaction: The final step involves the condensation of 4-fluorophenyl-1H-pyrazole-4-carbaldehyde with 1H-1,3-benzimidazol-2-yl hydrazone in the presence of an acid catalyst to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.
化学反应分析
Types of Reactions
3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde 4-(1H-1,3-benzimidazol-2-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and benzimidazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
科学研究应用
3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde 4-(1H-1,3-benzimidazol-2-yl)hydrazone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antibacterial agent due to its unique structural features.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde 4-(1H-1,3-benzimidazol-2-yl)hydrazone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
- 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide
Uniqueness
3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde 4-(1H-1,3-benzimidazol-2-yl)hydrazone is unique due to its combination of pyrazole, benzimidazole, and hydrazone moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of biological targets and exhibit diverse biological activities compared to similar compounds.
属性
分子式 |
C17H13FN6 |
|---|---|
分子量 |
320.32 g/mol |
IUPAC 名称 |
N-[(Z)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C17H13FN6/c18-13-7-5-11(6-8-13)16-12(9-19-23-16)10-20-24-17-21-14-3-1-2-4-15(14)22-17/h1-10H,(H,19,23)(H2,21,22,24)/b20-10- |
InChI 键 |
MFXLYQKMAHONCS-JMIUGGIZSA-N |
手性 SMILES |
C1=CC=C2C(=C1)NC(=N2)N/N=C\C3=C(NN=C3)C4=CC=C(C=C4)F |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)NN=CC3=C(NN=C3)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(4-methoxyphenyl)-1-methyl-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid](/img/structure/B11072728.png)

![5-Amino-4-(4-fluorophenyl)-7-(4-hydroxyphenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide](/img/structure/B11072733.png)
![ethyl {3-methyl-5-[(pyridin-2-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B11072739.png)
![2-(dimethylamino)-4-[(2E)-2-(hydroxyimino)propyl]-5-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile](/img/structure/B11072752.png)

![3-({[4-(3-Methylphenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid](/img/structure/B11072766.png)
![methyl 4-[({(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate](/img/structure/B11072775.png)
![1-(4-Bromophenyl)-3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11072780.png)
![2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11072784.png)

![4-butoxy-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B11072787.png)

![2-Furancarboxamide, N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-](/img/structure/B11072793.png)
